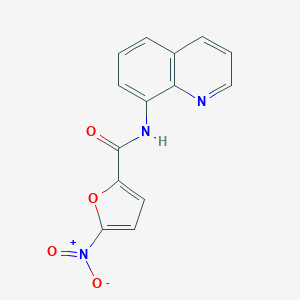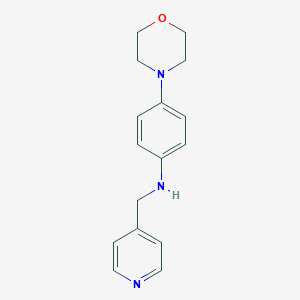![molecular formula C19H18N2O5 B508357 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid CAS No. 833437-63-1](/img/structure/B508357.png)
4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid” is a compound with a molecular weight of 354.36 . It has a complex structure that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 3-arylamino substituted fused pyrrole derivatives were prepared through p-TsOH promoted N-arylation of 2,2-dihydroxy-1-(4-methoxyphenyl) ethanone .Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O5 . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI key for this compound is PSFYLRHAWBFTLO-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.386±0.06 g/cm3 and a predicted boiling point of 736.1±60.0 °C .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
A review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) highlights the significance of exploring novel compounds for environmental remediation. The study provides insights into degradation pathways, by-products, biotoxicity, and employs computational methods to predict reactive sites, which could be relevant to the applications of 4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid in environmental chemistry (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Organic Synthesis and Catalysis
Research on arylmethylidene derivatives of 3H-furan-2-ones, including reactions with C-, N-, N,N-, and N,O-nucleophilic agents, highlights the versatility of similar compounds in synthesizing a wide range of cyclic and heterocyclic compounds. This review suggests potential applications of this compound in the synthesis of complex organic molecules (Kamneva, Anis’kova, & Egorova, 2018).
Chemopreventive and Anti-inflammatory Agents
A review of 4′-Geranyloxyferulic acid, a compound with structural similarities, reveals its potential as an anti-inflammatory and anti-tumor agent. This suggests that compounds like this compound could have significant biomedical applications, particularly in cancer chemoprevention and inflammation control (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Degradation and Stability Studies
The stability and degradation pathways of nitisinone (NTBC) were explored through LC-MS/MS, emphasizing the importance of understanding the stability and by-products of pharmaceutical compounds. This research could be applicable to studying the stability and degradation of this compound, potentially contributing to its development and safe use in various applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Pharmacological and Toxicological Profiles
The pharmacological effects and chemical properties of 25I-NBOMe, a compound with a complex structure, were reviewed to understand its effects and toxicity. Similar comprehensive studies on this compound could inform its safe pharmacological use and potential toxicological impacts (Kamińska Katarzyna, Świt Paweł, & Malek Kamilla, 2020).
Propiedades
IUPAC Name |
4-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-26-16-8-6-15(7-9-16)21-11-13(10-17(21)22)18(23)20-14-4-2-12(3-5-14)19(24)25/h2-9,13H,10-11H2,1H3,(H,20,23)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXYUANNEVYMMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,7-Dimethyl-2-quinazolinyl)amino]-6-(methoxymethyl)-4-pyrimidinol](/img/structure/B508276.png)

![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)
![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-ethoxybenzamide](/img/structure/B508360.png)

![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B508381.png)
![N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B508386.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)